molecular formula C10H19N5NaO12P2 B599482 Adenosine5-diphosphate,monosodiumsaltdihydrate CAS No. 125567-28-4

Adenosine5-diphosphate,monosodiumsaltdihydrate

Cat. No.: B599482
CAS No.: 125567-28-4
M. Wt: 486.222
InChI Key: MMZPMEKDVJAETB-MSQVLRTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5’-diphosphate, monosodium salt dihydrate is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is formed by the hydrolysis of adenosine triphosphate (ATP) and is involved in various biochemical processes, including cellular respiration and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-diphosphate, monosodium salt dihydrate can be synthesized through the enzymatic hydrolysis of ATP using adenosine triphosphatase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the conversion of ATP to adenosine 5’-diphosphate and inorganic phosphate .

Industrial Production Methods: Industrial production of adenosine 5’-diphosphate, monosodium salt dihydrate involves the fermentation of microbial cultures that overproduce ATP. The ATP is then enzymatically converted to adenosine 5’-diphosphate, which is subsequently purified and crystallized to obtain the monosodium salt dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-diphosphate, monosodium salt dihydrate undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion to adenosine monophosphate (AMP) and inorganic phosphate.

    Phosphorylation: Conversion back to ATP in the presence of inorganic phosphate and energy.

    Oxidation-Reduction: Involvement in redox reactions within the cell

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine 5’-diphosphate, monosodium salt dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-diphosphate, monosodium salt dihydrate exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for ATP synthesis and is involved in the regulation of various metabolic pathways. The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades that regulate energy metabolism, platelet aggregation, and other cellular functions .

Comparison with Similar Compounds

    Adenosine 5’-triphosphate (ATP): Contains one additional phosphate group and is the primary energy carrier in cells.

    Adenosine monophosphate (AMP): Contains one fewer phosphate group and is involved in energy transfer and signal transduction.

    Guanosine 5’-triphosphate (GTP): Similar in structure to ATP but contains guanine instead of adenine

Uniqueness: Adenosine 5’-diphosphate, monosodium salt dihydrate is unique in its role as an intermediate in the ATP-ADP cycle, making it essential for cellular energy homeostasis. Its ability to participate in both energy production and consumption processes distinguishes it from other nucleotides .

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSLCNIPXDTNA-MSQVLRTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N5NaO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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